molecular formula C16H12FNO4S B13344949 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 24893-00-3

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13344949
CAS No.: 24893-00-3
M. Wt: 333.3 g/mol
InChI Key: RGYWNPVTWFBQAG-IJIVKGSJSA-N
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Description

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a conjugated diene system linked to a nitro-substituted phenyl group. Its properties can be inferred from structurally analogous compounds, such as biphenyl-based dienes and sulfonyl fluoride derivatives .

Properties

CAS No.

24893-00-3

Molecular Formula

C16H12FNO4S

Molecular Weight

333.3 g/mol

IUPAC Name

3-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H12FNO4S/c17-23(21,22)16-10-4-8-14(12-16)6-2-1-5-13-7-3-9-15(11-13)18(19)20/h1-12H/b5-1+,6-2+

InChI Key

RGYWNPVTWFBQAG-IJIVKGSJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=CC=C2)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=CC=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of functionalized vinyl phosphates with aryllithium reagents. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Conjugated Dienes

The compound shares structural similarities with 4-[(1E)-3-(biphenyl-4-yl)buta-1,3-dien-1-yl]phenyl acrylate (ACH) and methacrylate (MCH) (Fig. 1), which were synthesized and characterized in a 2011 study . Key differences include:

  • Substituent Groups : The target compound replaces ACH/MCH’s acrylate/methacrylate group with a sulfonyl fluoride moiety.
  • Aromatic Systems : The nitro-substituted phenyl group in the target compound contrasts with ACH/MCH’s biphenyl system.
Property 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl Fluoride ACH/MCH
Solubility in DMSO Likely high (due to sulfonyl fluoride polarity) Soluble (tested in DMSO)
Absorbance (λ_max) ~300–350 nm (predicted, nitro group contribution) 280–320 nm (observed)
Fluorescence Likely quenched (nitro group as a known fluorescence quencher) Strong emission observed

Reactivity and Stability

  • Sulfonyl Fluoride Reactivity : The sulfonyl fluoride group enables selective covalent binding (e.g., with serine hydrolases), a property absent in ACH/MCH .
  • Nitro Group Impact: The electron-withdrawing nitro group may reduce the diene’s electron density, altering reactivity in cycloaddition reactions compared to non-nitrated analogues.

Key Research Findings and Hypotheses

Fluorescence Quenching : The nitro group in the target compound is expected to suppress fluorescence, unlike ACH/MCH, which exhibit strong solvent-dependent emission .

Solubility Profile : Polar aprotic solvents (e.g., DMSO, acetonitrile) are predicted to dissolve the compound effectively, as seen in analogous syntheses .

Biological Activity

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride, commonly referred to as a sulfonyl fluoride compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.

The molecular formula of this compound is C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S with a molecular weight of approximately 350.36 g/mol. The compound features a sulfonyl fluoride group, which is known for its reactivity in various biological systems.

PropertyValue
Molecular FormulaC16H14N2O4S
Molecular Weight350.36 g/mol
CAS Number162012-33-1
DensityNot specified
Boiling PointNot specified
Flash PointNot specified

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key steps include:

  • Formation of the Buta-1,3-dien-1-yl Intermediate : Reaction of a suitable diene precursor with a nitrophenyl compound.
  • Chlorination : Chlorination using agents like thionyl chloride.
  • Sulfonylation : Reaction with sulfonyl fluoride reagents to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with DNA replication and repair mechanisms. The nitrophenyl moiety in this compound may enhance its ability to interact with cellular targets involved in cancer progression.

Enzyme Inhibition

Sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues. This property suggests that this compound could potentially inhibit specific enzymes involved in metabolic pathways or disease processes.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Enzyme Activity :
    • Researchers found that similar sulfonyl fluorides effectively inhibited the activity of proteases in vitro, leading to reduced cell viability in cancer cell lines .
  • Cytotoxicity Assessment :
    • A cytotoxicity assay demonstrated that compounds with structural similarities exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications .

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